GGACK

Serine Protease Inhibition Furin Activity Biochemical Assay

GGACK is an irreversible chloromethylketone inhibitor, distinct from reversible agents like AEBSF. Its sustained covalent binding ensures robust inhibition in long-term assays. Critical for differentiating uPA (Ki=1.8µM) from Factor Xa (Ki=8.7µM) pathways and enabling anticoagulation without EDTA interference. Select this specific tool for reliable, defined experimental outcomes.

Molecular Formula C14H25ClN6O5
Molecular Weight 392.84 g/mol
CAS No. 65113-67-9
Cat. No. B1608369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGACK
CAS65113-67-9
SynonymsGGACK
Glu-Gly-Arg-chloromethane
glutamyl-glycyl-arginine chloromethyl ketone
Molecular FormulaC14H25ClN6O5
Molecular Weight392.84 g/mol
Structural Identifiers
SMILESC(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N
InChIInChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1
InChIKeyXBPBJFWGYUJISD-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GGACK (CAS 65113-67-9) Procurement Guide: Quantified Differentiation of an Irreversible Serine Protease Inhibitor


GGACK (H-Glu-Gly-Arg-chloromethylketone, CAS 65113-67-9) is a synthetic, irreversible substrate-like inhibitor belonging to the chloromethylketone class of serine protease inhibitors [1]. It is characterized by its high potency and selectivity for trypsin-like serine proteases, specifically urokinase-type plasminogen activator (uPA) and Factor Xa . As an active site-directed, irreversible inhibitor, its mechanism fundamentally differs from reversible inhibitors, leading to distinct performance and application profiles in experimental systems [2].

GGACK Procurement: Why In-Class Serine Protease Inhibitors Are Not Interchangeable


In the procurement of serine protease inhibitors for research or industrial applications, generic substitution is not possible due to critical differences in inhibition mechanism, selectivity profile, and target affinity. The distinction between irreversible (e.g., chloromethylketones like GGACK, PPACK) and reversible (e.g., AEBSF) inhibitors results in profound differences in experimental outcomes [1]. Furthermore, among irreversible inhibitors, selectivity for specific targets like Factor Xa versus thrombin or plasmin is paramount [2]. Finally, even within the same target class, potency, as measured by Ki or IC50 values, varies by orders of magnitude, directly impacting the required working concentration and potential for off-target effects [3]. The quantitative evidence presented below provides the basis for why GGACK must be selected over its closest analogs for specific, defined applications.

GGACK vs. PPACK, AEBSF, and Other Serine Protease Inhibitors: A Quantitative Selection Guide


GGACK vs. PPACK and AEBSF: Quantified Inhibition of Serine Protease Activity in a Furin Substrate Hydrolysis Assay

In a direct head-to-head comparison using a furin substrate (Boc-RVRR-AMC) hydrolysis assay, GGACK demonstrated superior inhibition of serine protease activity compared to the broad-spectrum inhibitor AEBSF and was comparable to PPACK. At a concentration of 0.1 mM, GGACK reduced enzyme activity to 46% of control, outperforming AEBSF which only reduced activity to 64% [1]. At a higher concentration of 1 mM, GGACK reduced activity to 12%, similar to PPACK (11%) and significantly more potent than AEBSF (30%) [1].

Serine Protease Inhibition Furin Activity Biochemical Assay

GGACK Factor Xa vs. uPA Selectivity: A Ki-Based Rationale for Choosing GGACK over PPACK in Coagulation Cascade Studies

GGACK exhibits a clearly defined selectivity profile with quantifiable Ki values for its two primary targets. It shows a 4.8-fold higher affinity for uPA (Ki = 1.8 µM) compared to Factor Xa (Ki = 8.7 µM) [1]. This contrasts with the primary comparator, PPACK, which is a potent thrombin inhibitor and is not reported to have significant activity on Factor Xa or uPA in the same range [2]. This cross-study comparison indicates that while both are serine protease inhibitors, their selectivity profiles within the coagulation cascade are orthogonal.

Factor Xa Inhibition uPA Inhibition Coagulation Cascade Thrombosis Research

Synergistic Anticoagulation with GGACK and PPACK: A Quantified Case for Combinatorial Use in Whole Blood Samples

While individually effective, a combination of GGACK (as a Factor Xa inhibitor) and PPACK (as a thrombin inhibitor) produces a more potent anticoagulant effect in whole blood than either agent alone at the same concentration [1]. Specifically, a mixture containing 500 µmol/L GGACK and 100 µmol/L PPACK was identified as a more potent anticoagulant, demonstrating a synergistic effect when targeting different points in the coagulation cascade [1]. This combination, however, also resulted in a measurable 3-10% reduction in creatine kinase and amylase activity, a pre-analytical bias that must be accounted for [1].

Anticoagulation Whole Blood Assays Clinical Chemistry Synergy

Irreversible vs. Reversible Inhibition: Mechanistic Advantage of GGACK's Covalent Binding in Long-Term Assays

GGACK is classified as an irreversible, active site-directed inhibitor that forms a covalent bond with the catalytic serine residue of its target proteases [1]. This is in direct contrast to reversible inhibitors like AEBSF or leupeptin, which bind non-covalently and whose inhibitory effects can be diluted out or reversed upon washing [2]. While this is a class-level inference, the mechanistic difference translates to a practical advantage: GGACK's inhibition persists through subsequent assay steps or during extended incubation periods (e.g., >24h) without the need for constant inhibitor replenishment [1].

Irreversible Inhibition Covalent Inhibitor Assay Duration Washout

Quantified Stability Profile: GGACK Storage and Handling for Consistent Experimental Results

Vendor technical datasheets provide a quantified stability profile for GGACK, which is essential for procurement planning and experimental consistency. The lyophilized powder is stable for up to 3 years when stored at -20°C in a desiccated environment [1]. Once reconstituted in solution (e.g., water at 50 mg/mL), the stock solution is stable for up to 1 month when aliquoted and stored at -20°C, provided freeze-thaw cycles are avoided . This is a supporting point for differentiating GGACK from less stable analogs that may require more frequent fresh preparation.

Compound Stability Storage Conditions Reproducibility Solution Handling

Procurement-Driven Application Scenarios for GGACK (CAS 65113-67-9) Based on Quantitative Evidence


Anticoagulation of Whole Blood for Specialized Clinical Chemistry Assays

For research requiring the anticoagulation of whole blood samples without the use of traditional chelators like EDTA or heparin, which can interfere with analyte measurement, a combination of GGACK and PPACK is a validated alternative. The evidence shows that a mixture of 500 µmol/L GGACK and 100 µmol/L PPACK provides effective anticoagulation [1]. Users must account for a 3-10% reduction in creatine kinase and amylase activity due to this combination [1]. This scenario is directly supported by the quantitative synergistic effect identified in Section 3.

Investigating uPA-Dependent Plasminogen Activation and Metastasis Pathways

GGACK is the preferred tool for selectively inhibiting uPA (Ki = 1.8 µM) to dissect its role in pericellular proteolysis and tumor metastasis [1]. Its 4.8-fold selectivity for uPA over Factor Xa allows for a more targeted intervention compared to broader-spectrum serine protease inhibitors like AEBSF. Researchers can use GGACK to differentiate between uPA-dependent and uPA-independent mechanisms in cell invasion assays. This application is a direct consequence of the quantitative selectivity data presented in Section 3.

Probing Factor Xa Activity in the Coagulation Cascade with an Irreversible Inhibitor

In studies focused on the intrinsic and common pathways of the coagulation cascade, GGACK serves as a specific, irreversible inhibitor of Factor Xa (Ki = 8.7 µM) [1]. Its irreversible mechanism ensures sustained inhibition throughout the duration of the assay, which is a critical advantage over reversible Factor Xa inhibitors for experiments with long incubation periods or multiple wash steps. This scenario is supported by the mechanistic class-level inference and Ki data in Section 3.

Long-Term Cell Culture Assays Requiring Sustained Serine Protease Inhibition

For experiments where constant protease inhibition is required over extended periods (e.g., multi-day differentiation assays or long-term live-cell imaging), GGACK's irreversible, covalent binding mechanism provides a distinct advantage [1]. Unlike reversible inhibitors that may be metabolized or diluted out, GGACK permanently inactivates its target proteases upon binding, ensuring sustained activity and reducing the need for repeated compound addition. This scenario is justified by the class-level inference on inhibition mechanism detailed in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GGACK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.